Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI) Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI)
Brand Name: Vulcanchem
CAS No.: 196618-85-6
VCID: VC21271970
InChI: InChI=1S/C10H12O2/c1-6(12)10-8-3-2-7(4-8)9(10)5-11/h2-3,5,7-10H,4H2,1H3/t7-,8+,9-,10+/m0/s1
SMILES: CC(=O)C1C2CC(C1C=O)C=C2
Molecular Formula: C10H12O2
Molecular Weight: 164.2 g/mol

Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI)

CAS No.: 196618-85-6

Cat. No.: VC21271970

Molecular Formula: C10H12O2

Molecular Weight: 164.2 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI) - 196618-85-6

Specification

CAS No. 196618-85-6
Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
IUPAC Name (1R,2S,3R,4S)-3-acetylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde
Standard InChI InChI=1S/C10H12O2/c1-6(12)10-8-3-2-7(4-8)9(10)5-11/h2-3,5,7-10H,4H2,1H3/t7-,8+,9-,10+/m0/s1
Standard InChI Key PIGVZYHJMXOEQI-QCLAVDOMSA-N
Isomeric SMILES CC(=O)[C@@H]1[C@H]2C[C@@H]([C@@H]1C=O)C=C2
SMILES CC(=O)C1C2CC(C1C=O)C=C2
Canonical SMILES CC(=O)C1C2CC(C1C=O)C=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator